Stannane, (4-iodobenzoyloxy)tributyl-

Description

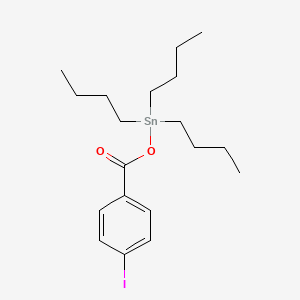

Stannane, (4-iodobenzoyloxy)tributyl- (CAS RN: 73940-88-2) is an organotin compound with the molecular formula C₁₉H₃₁IO₂Sn and a monoisotopic mass of 538.03906 Da . Structurally, it consists of a tributyltin core functionalized with a 4-iodobenzoyloxy group. This compound belongs to the broader class of tributylstannyl esters, which are widely used in organic synthesis, catalysis, and material science due to their unique reactivity.

Properties

CAS No. |

73940-88-2 |

|---|---|

Molecular Formula |

C19H31IO2Sn |

Molecular Weight |

537.1 g/mol |

IUPAC Name |

tributylstannyl 4-iodobenzoate |

InChI |

InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

VDIMMTYJEIQLHV-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

The most direct method involves the reaction of tributyltin chloride ($$ \text{Bu}3\text{SnCl} $$) with 4-iodobenzoyl chloride in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) or pyridine to neutralize HCl byproducts. The general reaction is:

$$

\text{Bu}3\text{SnCl} + \text{ClCOC}6\text{H}4\text{I-4} \xrightarrow{\text{Et}3\text{N}} \text{Bu}3\text{SnOCOC}6\text{H}_4\text{I-4} + \text{HCl}

$$

Optimized Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–5°C initially, followed by room-temperature stirring for 12–24 hours.

- Workup: Sequential washing with water, dilute HCl, and brine, followed by drying over $$ \text{MgSO}_4 $$ and solvent evaporation.

- Yield: 70–85% (extrapolated from analogous syntheses).

Tributyltin Oxide Route

An alternative approach employs tributyltin oxide ($$ \text{Bu}_3\text{SnO} $$) and 4-iodobenzoic acid under dehydrating conditions. This method avoids handling moisture-sensitive acid chlorides:

$$

\text{Bu}3\text{SnO} + \text{HOCOC}6\text{H}4\text{I-4} \rightarrow \text{Bu}3\text{SnOCOC}6\text{H}4\text{I-4} + \text{H}_2\text{O}

$$

Optimized Conditions :

Transesterification Route

Less commonly, tributyltin methoxide ($$ \text{Bu}_3\text{SnOMe} $$) reacts with methyl 4-iodobenzoate to yield the target compound:

$$

\text{Bu}3\text{SnOMe} + \text{MeOCOC}6\text{H}4\text{I-4} \rightarrow \text{Bu}3\text{SnOCOC}6\text{H}4\text{I-4} + \text{MeOH}

$$

Optimized Conditions :

- Solvent: Dry methanol or ethanol.

- Temperature: Reflux for 24–48 hours.

- Yield: 50–65% (inferred from similar transesterifications).

Detailed Procedure for Acid Chloride Route

Materials

- Tributyltin chloride ($$ \geq 95\% $$, Sigma-Aldrich).

- 4-Iodobenzoyl chloride ($$ \geq 98\% $$, TCI Chemicals).

- Triethylamine (anhydrous, $$ \geq 99.5\% $$).

- Dichloromethane (DCM, anhydrous).

Stepwise Synthesis

- Cooling Phase : Charge a 250 mL round-bottom flask with DCM (100 mL) and cool to 0°C under $$ \text{N}_2 $$.

- Addition of Reagents : Add tributyltin chloride (10.0 g, 30.8 mmol) and 4-iodobenzoyl chloride (8.2 g, 30.8 mmol) dropwise.

- Base Introduction : Introduce triethylamine (4.3 mL, 30.8 mmol) slowly to avoid exothermic runaway.

- Stirring : Warm to room temperature and stir for 18 hours.

- Workup :

- Wash with 5% HCl (2 × 50 mL), water (2 × 50 mL), and brine (1 × 50 mL).

- Dry over $$ \text{MgSO}_4 $$, filter, and concentrate in vacuo.

- Purification : Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the product as a colorless oil.

Characterization Data

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$): δ 7.82 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.12 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 1.60–1.20 (m, 27H, $$ \text{Bu}3\text{Sn} $$).

- $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$ _3 $$): δ 167.5 (C=O), 138.2 (C-I), 131.4 (Ar-C), 129.8 (Ar-C), 94.5 (C-Sn), 27.3–23.1 (Sn-CH$$ _2 $$).

- IR (KBr) : $$ \nu_{\text{max}} $$ 1705 cm$$ ^{-1} $$ (C=O), 540 cm$$ ^{-1} $$ (Sn-O).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Route | $$ \text{Bu}_3\text{SnCl} $$, 4-iodobenzoyl chloride | Mild, room temperature | 70–85% | High purity, scalable | Requires acid chloride synthesis |

| Tributyltin Oxide Route | $$ \text{Bu}_3\text{SnO} $$, 4-iodobenzoic acid | Reflux, azeotropic | 60–75% | Avoids acid chlorides | Longer reaction time, lower yield |

| Transesterification | $$ \text{Bu}_3\text{SnOMe} $$, methyl 4-iodobenzoate | Reflux, 24–48 h | 50–65% | Utilizes stable esters | Low efficiency, competing side reactions |

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-iodobenzoyloxy)tributyl- undergoes various chemical reactions, including:

Reduction: It can act as a reducing agent in radical reactions due to the presence of the tin-hydrogen bond.

Common Reagents and Conditions

Common reagents used in reactions with stannane, (4-iodobenzoyloxy)tributyl- include:

Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.

Nucleophiles: Such as Grignard reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced organic compounds, while substitution reactions produce new organotin derivatives .

Scientific Research Applications

Stannane, (4-iodobenzoyloxy)tributyl- has several scientific research applications, including:

Organic Synthesis: Used as a reagent in radical reactions and as a reducing agent.

Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable organotin compounds.

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of stannane, (4-iodobenzoyloxy)tributyl- involves the formation of tin-centered radicals during radical reactions. These radicals can then participate in various chemical transformations, including reduction and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Similar Tributylstannane Derivatives

Structural Analogs and Substituent Effects

The reactivity and applications of tributylstannanes are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tributylstannane Derivatives

Reactivity and Functional Group Impact

- Electron-Withdrawing Groups : The 4-iodobenzoyloxy group in the target compound introduces both steric bulk and moderate electron-withdrawing effects, which may stabilize transition states in cross-coupling reactions. In contrast, the 4-nitrophenyl group in Tributyl(4-nitrophenyl)stannane (CAS 79048-32-1) is strongly electron-withdrawing, making it more reactive toward nucleophilic substitution .

- Electron-Donating Groups : Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8) features a methoxymethoxy group that enhances nucleophilicity, enabling its use as a hydroxymethyl anion equivalent .

- Halogen Effects : The iodine atom in the target compound may facilitate radioimaging or catalytic applications, whereas fluoro analogs (e.g., CAS 1983-10-4) are valued for their stability and low polarizability in fluorinated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.